Azepan-1-yl(pyrrolidin-1-yl)methanone

Description

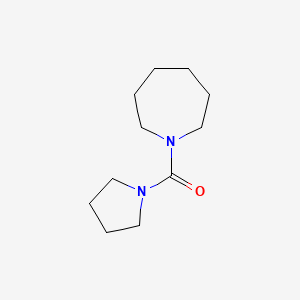

Azepan-1-yl(pyrrolidin-1-yl)methanone is a bicyclic methanone derivative featuring a seven-membered azepane ring and a five-membered pyrrolidine ring connected via a carbonyl group. For example, (azepan-1-yl)[1-phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanone (Compound F624-3991, ) has a molecular weight of 346.43 g/mol, logP of 3.65, and polar surface area (PSA) of 39.47 Ų, indicating moderate hydrophobicity and solubility. Another analog, (azepan-1-yl)[1-ethyl-4-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanone (M576-0135, ), exhibits a lower molecular weight (326.44 g/mol) and higher logP (4.19), suggesting substituent-dependent physicochemical variations. These compounds are synthesized via acylation strategies , with structural modifications influencing their biological and chemical profiles.

Properties

IUPAC Name |

azepan-1-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(13-9-5-6-10-13)12-7-3-1-2-4-8-12/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQAGICHPMITJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares azepan-1-yl(pyrrolidin-1-yl)methanone derivatives with structurally related methanones and heterocyclic analogs:

*Estimated based on structural similarity to M576-0135 and F624-3991.

Key Structural and Functional Insights

Impact of Substituents on Hydrophobicity (logP): The presence of aromatic groups (e.g., pyridinyl in F624-3991) moderately increases logP (3.65), whereas alkyl chains (e.g., ethyl in M576-0135) further elevate logP to 4.19 . This trend aligns with the lipophilic nature of alkyl groups compared to heteroaromatic systems. Pyrrole-derived cannabinoids exhibit higher logP (4.0–5.5) due to naphthoyl and morpholinoethyl substituents .

Polar Surface Area and Solubility: F624-3991’s pyridinyl and pyrazole groups contribute to a higher PSA (39.47 Ų), enhancing water solubility relative to M576-0135 (PSA 25.97 Ų), which lacks hydrogen-bond acceptors beyond the methanone and methoxy groups . Cyclohexyl-containing methanones (e.g., ) likely exhibit even lower PSA due to bulky nonpolar substituents.

Biological Activity Trends: Pyrrole-derived cannabinoids (e.g., JWH-030) show reduced CB1 receptor affinity compared to indole analogs, emphasizing the role of heterocyclic core rigidity . In M576-0135, the 4-methoxyphenyl group could enhance membrane permeability (high logP), whereas F624-3991’s pyridinyl moiety may favor target engagement in hydrophilic environments .

Synthetic Accessibility: Acylation of azines or pyrrolidine intermediates is a common route for methanone derivatives . The azepane ring’s synthesis may require longer reaction times or specialized catalysts due to its seven-membered structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.